

Application Notes and Protocols for Radiolabeled N-Lactoyl-Leucine in Tracer Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Lactoyl-Leucine

Cat. No.: B6614556

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Lactoyl-Leucine

N-Lactoyl-Leucine is an N-acyl amino acid, a class of metabolites formed through the amide linkage of lactic acid and an amino acid, in this case, leucine.^[1] These molecules have garnered significant interest in metabolic research. In mammalian systems, **N-Lactoyl-Leucine** is endogenously synthesized by the enzyme Cytosolic Nonspecific Dipeptidase 2 (CNDP2) in a reversible reaction involving lactate and leucine.^{[1][2]} This synthesis is an example of reverse proteolysis, where a peptide bond is formed rather than cleaved.^[1] The breakdown of **N-Lactoyl-Leucine** back into lactate and leucine is also catalyzed by CNDP2.^{[1][3]}

The use of radiolabeled **N-Lactoyl-Leucine** provides a powerful tool for researchers to investigate its metabolic fate, transport, and role in various physiological and pathological states. Tracer studies with radiolabeled **N-Lactoyl-Leucine** can elucidate its uptake by cells, its distribution in different tissues, and its conversion to other metabolites.

Key Applications of Radiolabeled N-Lactoyl-Leucine

- Metabolic Pathway Analysis: Tracer studies with radiolabeled **N-Lactoyl-Leucine** can confirm its intracellular hydrolysis to leucine and lactate and track the subsequent

incorporation of the radiolabel into downstream metabolic pathways, such as protein synthesis or the citric acid cycle.

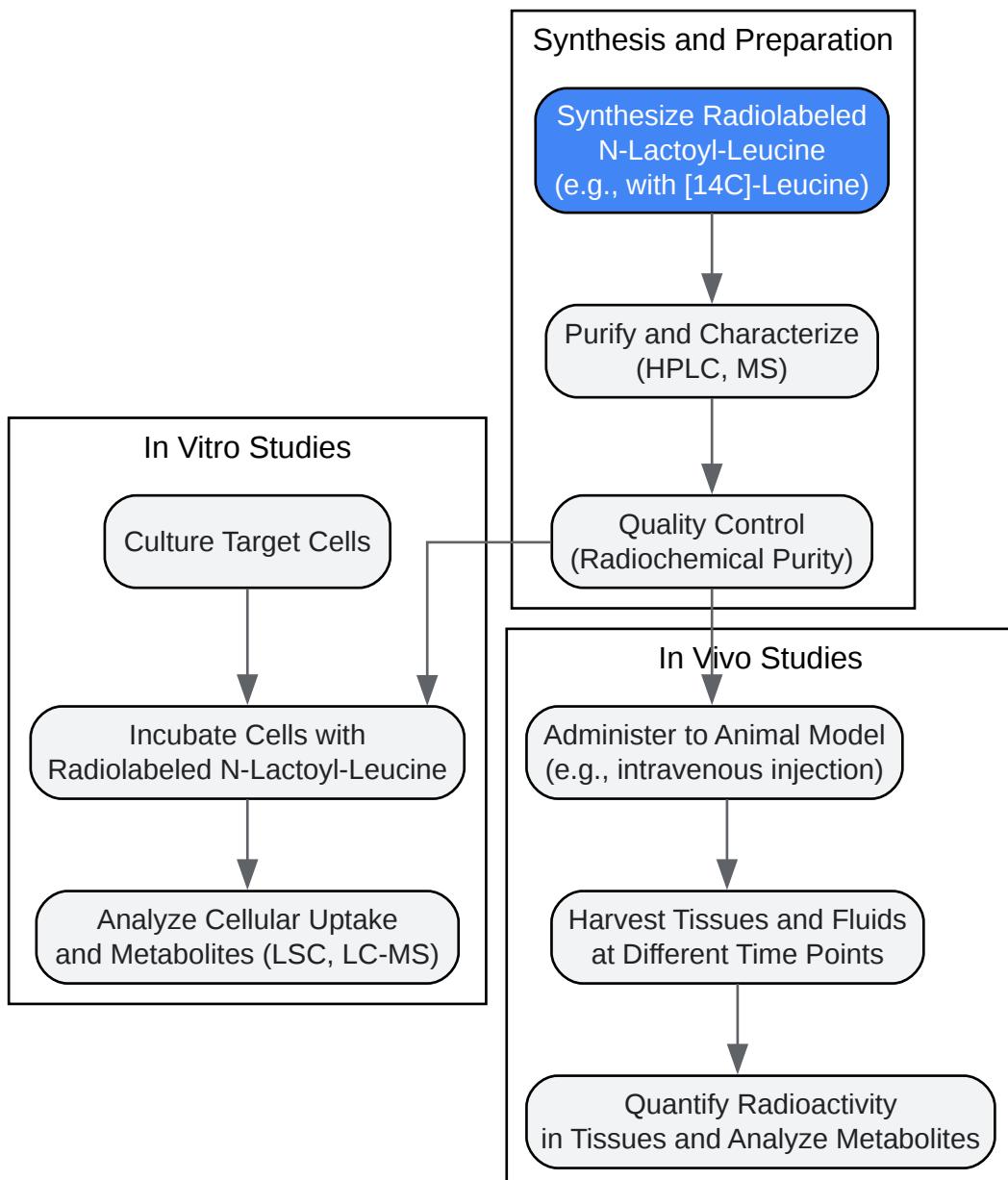
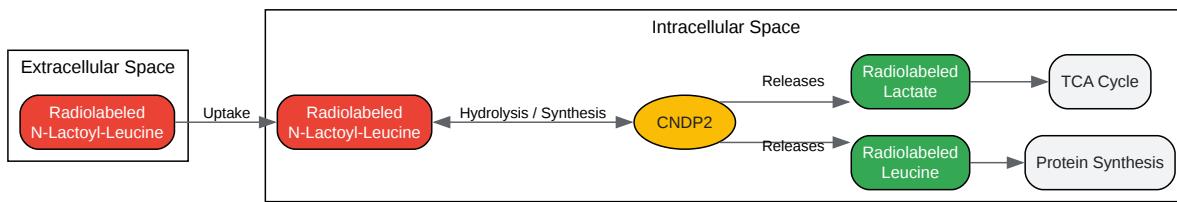
- Enzyme Kinetics and Inhibition: Radiolabeled substrates are essential for determining the kinetic parameters of enzymes involved in **N-Lactoyl-Leucine** metabolism, such as CNDP2. They are also invaluable for screening and characterizing potential inhibitors of these enzymes.
- Cellular Uptake and Transport Studies: By using radiolabeled **N-Lactoyl-Leucine**, researchers can quantify its transport across cell membranes and identify specific transporters that may be involved.[3]
- Pharmacokinetics and Biodistribution: In vivo tracer studies in animal models using radiolabeled **N-Lactoyl-Leucine** can determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development.
- Biomarker Research: As **N-Lactoyl-Leucine** levels are associated with conditions like mitochondrial disorders and exercise response, tracer studies can help to understand the dynamics of this biomarker in disease models.

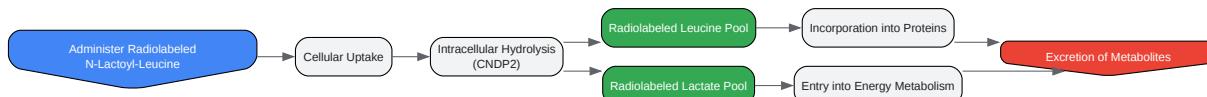
Data Presentation

Table 1: Solubility of Leucine vs. N-Lactoyl-Leucine

Compound	pH	Temperature (°C)	Solubility (g/kg)	Reference
Leucine	6.0	25	22.1	[3]
N-Lactoyl-Leucine Sodium Salt	6.7	25	689.2	[3]

Table 2: Representative Kinetic Parameters for CNDP2



Substrate	K _m (mM)	V _{max} (nM/min/mg)	Notes	Reference
Lactate (for N-Lactoyl-Phenylalanine synthesis)	33.4	62.7	Data for a related N-Lactoyl amino acid synthesis.	[1]


Table 3: Representative Data from an In Vitro CNDP2-mediated Cleavage Assay

Time (hours)	N-Lactoyl-Leucine Remaining (%)	Leucine Formed (nmol)	Lactate Formed (nmol)
0	100	0	0
1	75	250	250
2	55	450	450
4	30	700	700
6	15	850	850
8	15	850	850

Note: This table presents hypothetical data based on the finding that the CNDP2-mediated cleavage of N-Lactoyl-Leucine reaches saturation after 6 hours of incubation.[3] The initial amount of N-Lactoyl-Leucine is assumed to be 1 μ mol.

Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Lactoyl-Leucine | 210769-82-7 | Benchchem [benchchem.com]
- 2. N-lactoyl-amino acids are ubiquitous metabolites that originate from CNDP2-mediated reverse proteolysis of lactate and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeled N-Lactoyl-Leucine in Tracer Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6614556#use-of-radiolabeled-n-lactoyl-leucine-in-tracer-studies\]](https://www.benchchem.com/product/b6614556#use-of-radiolabeled-n-lactoyl-leucine-in-tracer-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com